6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethyl group at the 2nd position, and a methyl group at the 3rd position of the imidazo[1,2-b]pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions and effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of both chloro and difluoromethyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C8H6ClF2N3 |
---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H6ClF2N3/c1-4-7(8(10)11)12-6-3-2-5(9)13-14(4)6/h2-3,8H,1H3 |
InChI Key |
CWRGQZDJTJLSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1N=C(C=C2)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.